molecular formula C13H15NOS2 B2889493 N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide CAS No. 2379983-83-0

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide

Cat. No.: B2889493
CAS No.: 2379983-83-0
M. Wt: 265.39
InChI Key: SWQFTZTYSQWJDJ-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-2-methylpropanamide is a bithiophene-based organic compound featuring a propanamide moiety substituted with a methyl group at the 2-position and a 3,3'-bithiophene unit at the N-terminus. Bithiophenes are widely studied in materials science due to their conjugated π-electron systems, which enable applications in organic electronics, sensors, and pharmaceuticals. The methylpropanamide group likely enhances solubility and modulates electronic properties compared to unsubstituted analogs.

Properties

IUPAC Name

2-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-9(2)13(15)14-6-12-5-11(8-17-12)10-3-4-16-7-10/h3-5,7-9H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQFTZTYSQWJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide typically involves the coupling of thiophene derivatives. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide, highlighting substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Yield (%) Purity (%) Key Properties/Applications References
Target Compound C₁₃H₁₅NOS₂ 273.39 Methyl N/A N/A Hypothesized electronic materials
N-({[3,3'-Bithiophene]-5-yl}methyl)-2-phenoxypropanamide C₁₈H₁₇NO₂S₂ 343.5 Phenoxy N/A N/A Organic semiconductors
N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide C₂₀H₂₁NO₃S₃ 419.6 Methanesulfonylphenyl N/A N/A Potential bioactive molecules
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide C₁₄H₁₉N₂O₅S 327.4 Butyramide 51.0 >95 Enzyme inhibition studies
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₁₈H₂₁ClNO 302.8 Chlorophenethyl/isobutylphenyl High (exact yield unspecified) Anti-inflammatory derivatives

Substituent Impact on Properties

Electronic Effects
  • Phenoxy Group (): The phenoxy substituent introduces steric bulk and electron-withdrawing effects, which could reduce conjugation efficiency but improve thermal stability .

Data-Driven Insights

Parameter Target Compound N-({[3,3'-Bithiophene]-5-yl}methyl)-2-phenoxypropanamide (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide
Molecular Weight 273.39 343.5 327.4
Substituent Type Electron-donating Electron-withdrawing Neutral
Hypothesized Solubility Moderate in organics Low (due to aromaticity) High (polar groups)
Potential Application Organic electronics Semiconductors Pharmaceuticals

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a bithiophene moiety linked to a propanamide group. Its chemical structure can be summarized as follows:

  • Chemical Formula : C₁₄H₁₅NOS₂
  • Molecular Weight : Approximately 273.4 g/mol

The biological activity of this compound is believed to involve several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that compounds with bithiophene structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, potentially modulating GABAergic and glutamatergic signaling pathways, which are crucial in seizure disorders.

Anticancer Studies

Recent studies have evaluated the anticancer potential of related compounds with similar structures. For instance, derivatives of bithiophene have shown promising results against human cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa (Cervical)0.126
Compound BSMMC-7721 (Liver)0.071
Compound CK562 (Leukemia)0.164

These results indicate that modifications to the bithiophene structure can significantly enhance anticancer activity.

Neuropharmacological Activity

In vivo studies have assessed the anticonvulsant properties of similar amide derivatives:

CompoundTest ModelED50 (mg/kg)Efficacy (%)Reference
Compound DMES Test32.08100% protection
Compound EscPTZ Test40.3475% protection

These findings suggest that compounds structurally related to this compound may possess significant anticonvulsant properties.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups on the bithiophene moiety enhances biological activity. Conversely, electron-withdrawing groups tend to diminish efficacy. The linkage between the bithiophene and the propanamide also plays a critical role in determining the compound's overall activity.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives with specific substitutions on the bithiophene ring exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics like doxorubicin.
  • Anticonvulsant Efficacy : Research involving animal models indicated that certain derivatives provided significant seizure protection without notable toxicity, suggesting a favorable therapeutic window for further development.

Q & A

Q. What are the recommended synthetic routes for N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between bithiophene derivatives and propanamide precursors, often catalyzed by palladium or copper complexes to form C–C bonds .
  • Hydroxyethyl functionalization : Introduction of the hydroxymethyl group via nucleophilic substitution or condensation reactions, optimized under controlled pH and temperature .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the compound, with yields ranging from 45–70% depending on reaction conditions .

Table 1: Example Synthetic Conditions

StepReagents/CatalystsConditionsYieldReference
Bithiophene activationPd(PPh₃)₄, CuI80°C, DMF60%
Amide couplingEDC/HOBtRT, DCM55%
PurificationHPLC (C18 column)Acetonitrile/water70%

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with 2D techniques (COSY, HSQC) resolving complex coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological activities have been observed for this compound?

While direct studies are limited, analogs with bithiophene-propanamide structures exhibit:

  • Enzyme inhibition : Interaction with kinases or oxidoreductases via π-π stacking and hydrogen bonding .
  • Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) in analogs with similar substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time by 40–60% compared to conventional heating, enhancing throughput .
  • Continuous flow chemistry : Improves scalability and reduces side products (e.g., dimerization) via precise temperature control .
  • Catalyst screening : High-throughput screening identifies optimal catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling steps .

Q. What methodologies address contradictory data in biological activity studies?

Discrepancies (e.g., variable IC₅₀ values) are resolved through:

  • Orthogonal assays : Combining enzymatic assays with cellular models (e.g., HEK293 vs. HeLa) to confirm target specificity .
  • Structural analogs : Systematic substitution of the bithiophene or propanamide groups to isolate activity-contributing moieties .
  • Metabolic stability testing : LC-MS/MS analysis identifies degradation products that may skew activity results .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2) with energy scores < -7.0 kcal/mol indicating strong affinity .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting key residues for interaction .

Q. How do electronic properties of the bithiophene moiety influence reactivity?

The conjugated thiophene rings enable:

  • Charge transport : High hole mobility (µₕ ~10⁻³ cm²/V·s) in organic semiconductors, relevant for optoelectronic applications .
  • Redox activity : Cyclic voltammetry shows reversible oxidation peaks at +0.8–1.2 V vs. Ag/AgCl, useful for electrochemical sensing .

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